

Application Notes and Protocols: Imaging with Chlorantine Fast Yellow 4GL

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Compound of Interest

Compound Name: Chlorantine yellow

Cat. No.: B12369827

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Introduction

Chlorantine Fast Yellow 4GL, also known by its Colour Index name Direct Yellow 44 (C.I. 29000), is a versatile diazo dye.^[1] While extensively used in the textile and paper industries, its fluorescent properties also lend it to applications in biological research, particularly for staining specific cellular structures for fluorescence microscopy.^{[2][3]} These notes provide an overview of the known imaging parameters and protocols for the use of Chlorantine Fast Yellow 4GL in a research setting.

Note on Data Availability: Specific photophysical data for Chlorantine Fast Yellow 4GL, such as precise quantum yield and fluorescence lifetime, are not readily available in the scientific literature. The imaging parameters provided below are based on its classification as a yellow fluorescent dye and data from similar direct yellow dyes. Empirical optimization is highly recommended for any new application.

Quantitative Data Summary

Due to the limited availability of specific photophysical data for Chlorantine Fast Yellow 4GL, this table provides estimated imaging parameters. For comparison, data for a similar, better-characterized dye, Direct Yellow 59 (Primuline), is included.

Parameter	Chlorantine Fast Yellow 4GL (Direct Yellow 44)	Direct Yellow 59 (Primuline) - for reference
Excitation Maximum (λ_{ex})	~400-430 nm (estimated)	~410 nm
Emission Maximum (λ_{em})	~500-550 nm (estimated)	~550 nm[4]
Common Filter Set	DAPI, "Short-pass" Blue	DAPI, "Short-pass" Blue[4]
Quantum Yield (Φ)	Not Reported	Not Reported
Fluorescence Lifetime (τ)	Not Reported	Not Reported

Key Applications in Fluorescence Microscopy

Based on the properties of direct dyes, Chlorantine Fast Yellow 4GL is a potential candidate for the fluorescent staining of:

- Plant Cell Walls: Direct dyes have an affinity for cellulose and other components of plant cell walls.
- Amyloid Fibrils: Similar to other direct dyes like Congo Red, it may be used to stain amyloid plaques, which are associated with neurodegenerative diseases.[5]

Experimental Protocols

Protocol 1: Staining of Plant Cell Walls with Chlorantine Fast Yellow 4GL

This protocol provides a general guideline for staining plant tissue to visualize cell walls.

Materials:

- Chlorantine Fast Yellow 4GL (Direct Yellow 44)
- Deionized water
- Phosphate-buffered saline (PBS), pH 7.4
- Fixative (e.g., 4% paraformaldehyde in PBS)

- Microscope slides and coverslips
- Mounting medium
- Fluorescence microscope

Procedure:

- Sample Preparation:
 - Prepare thin sections of fresh plant tissue (e.g., roots, stems, or leaves) using a microtome or by hand.
 - For fixed samples, immerse the tissue in a 4% paraformaldehyde solution for 30-60 minutes at room temperature.
 - Wash the tissue three times with PBS for 5 minutes each.
- Staining Solution Preparation:
 - Prepare a 0.1% (w/v) stock solution of Chlorantine Fast Yellow 4GL in deionized water.
 - From the stock solution, prepare a working solution of 0.01% - 0.05% (w/v) in PBS. The optimal concentration should be determined empirically.
- Staining:
 - Immerse the plant tissue sections in the working staining solution.
 - Incubate for 10-30 minutes at room temperature, protected from light. Incubation times may need to be optimized based on tissue thickness and type.
- Washing:
 - Remove the staining solution and wash the tissue with PBS three times for 5 minutes each to remove unbound dye.
- Mounting and Imaging:

- Mount the stained tissue on a microscope slide with a drop of mounting medium.
- Carefully place a coverslip over the sample, avoiding air bubbles.
- Image using a fluorescence microscope equipped with a filter set appropriate for blue excitation and green/yellow emission (e.g., a DAPI or similar filter set).

Protocol 2: Staining of Amyloid Fibrils with Chlorantine Fast Yellow 4GL

This protocol is adapted from general methods for staining amyloid plaques with direct dyes.

Materials:

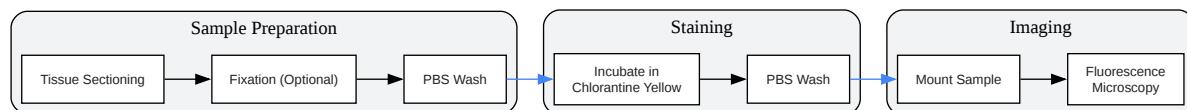
- Chlorantine Fast Yellow 4GL (Direct Yellow 44)
- Alkaline alcoholic salt solution (e.g., saturated NaCl in 80% ethanol with 0.1% NaOH)
- Deionized water
- Ethanol (various concentrations)
- Xylene
- Deparaffinized and rehydrated tissue sections on slides
- Mounting medium
- Fluorescence microscope with polarizing optics (optional)

Procedure:

- Sample Preparation:
 - Deparaffinize tissue sections by immersing slides in xylene (2 changes, 5 minutes each).
 - Rehydrate the sections by sequential immersion in 100%, 95%, 70%, and 50% ethanol (3 minutes each), followed by a final rinse in deionized water.

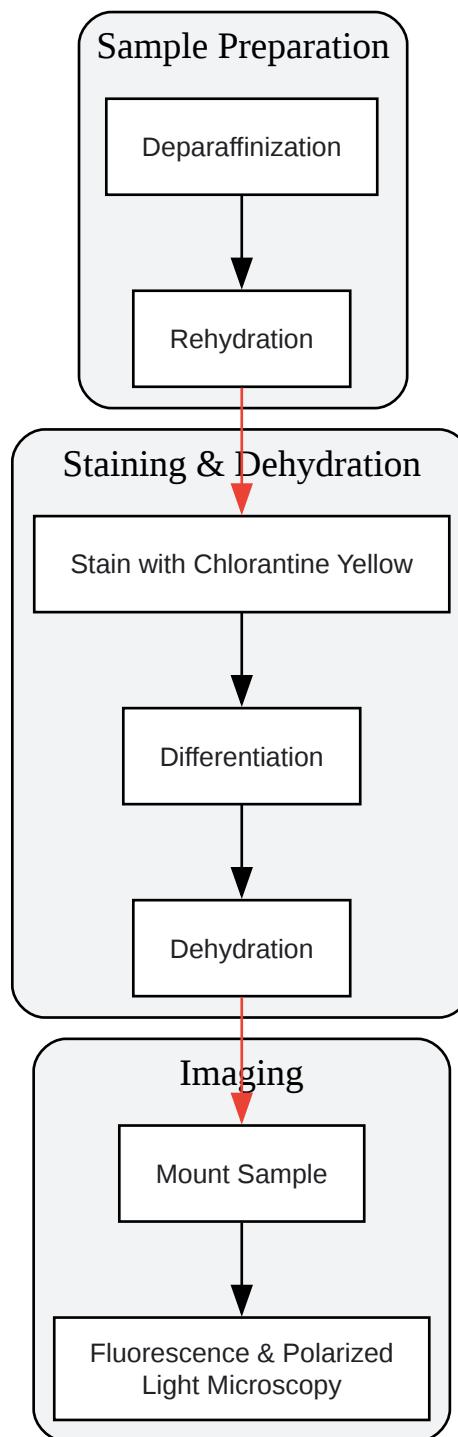
- Staining Solution Preparation:
 - Prepare a 0.5% (w/v) solution of Chlorantine Fast Yellow 4GL in the alkaline alcoholic salt solution. Ensure the dye is fully dissolved.
- Staining:
 - Immerse the rehydrated tissue sections in the staining solution for 20-30 minutes at room temperature.
- Differentiation and Dehydration:
 - Quickly rinse the slides in 100% ethanol.
 - Dehydrate the sections through two changes of fresh 100% ethanol (3 minutes each).
 - Clear the sections in two changes of xylene (3 minutes each).
- Mounting and Imaging:
 - Mount the coverslip using a resinous mounting medium.
 - Image using a fluorescence microscope with a filter set suitable for blue excitation and green/yellow emission.
 - For confirmation of amyloid, view under polarized light. Amyloid stained with direct dyes often exhibits apple-green birefringence.

Visualizations



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Caption: Workflow for staining plant cell walls.



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Caption: Workflow for staining amyloid fibrils.

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